4-Nitro-1H-pyrazole
CAS No.: 2075-46-9
Cat. No.: VC20834386
Molecular Formula: C3H3N3O2
Molecular Weight: 113.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2075-46-9 |
---|---|
Molecular Formula | C3H3N3O2 |
Molecular Weight | 113.08 g/mol |
IUPAC Name | 4-nitro-1H-pyrazole |
Standard InChI | InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) |
Standard InChI Key | XORHNJQEWQGXCN-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1)[N+](=O)[O-] |
Canonical SMILES | C1=C(C=NN1)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
4-Nitro-1H-pyrazole possesses distinct physical and chemical characteristics that influence its behavior in various applications. Table 1 summarizes the key physical properties of this compound:
The compound's structure features a pyrazole ring with a nitro group at the 4-position, creating a planar aromatic system. The presence of the nitro group significantly influences its electronic distribution, making it electron-deficient at specific positions . This electronic structure contributes to its reactivity in various chemical transformations and its ability to participate in coordination chemistry as a ligand.
From a thermodynamic perspective, 4-Nitro-1H-pyrazole demonstrates interesting solubility behavior in various solvent systems. Research has investigated its solubility in binary solvent mixtures including methanol-water, ethanol-water, and acetonitrile-water across a temperature range of 278.15 to 318.15 K . These solubility studies are crucial for developing effective purification methods, as commercial applications require high-purity material.
Synthesis Methods
The synthesis of 4-Nitro-1H-pyrazole has been accomplished through several methodologies, with direct nitration of pyrazole being the most common approach. The primary synthetic routes are outlined below:
Direct Nitration
The most straightforward synthesis involves the direct nitration of pyrazole using nitrating agents. Common approaches include:
-
Reaction of pyrazole with concentrated nitric acid under controlled temperature conditions .
-
Use of mixed acid systems, particularly nitric acid-sulfuric acid mixtures, which enhance the nitrating capability of the reaction medium .
-
Employment of nitric acid-trifluoroacetic anhydride mixtures, which provide more selective nitration at the 4-position of the pyrazole ring .
A significant challenge in these direct nitration methods is the formation of isomeric products and other by-products, necessitating purification steps to obtain pure 4-Nitro-1H-pyrazole .
Alternative Methods
Alternative synthetic approaches have been developed to address selectivity issues encountered in direct nitration:
-
Reaction of pyrazole with nitrous acid, which can provide more selective introduction of the nitro group at the 4-position under specific conditions .
-
Advanced methodologies employing protecting groups to direct nitration to specific positions on the pyrazole ring.
These synthesis methods continue to evolve as researchers seek more efficient, selective, and environmentally friendly approaches to producing 4-Nitro-1H-pyrazole at both laboratory and industrial scales.
Chemical Reactions
4-Nitro-1H-pyrazole demonstrates a range of chemical reactivity patterns that make it valuable in organic synthesis. Its reactivity is largely governed by the electronic effects of the nitro group on the pyrazole ring.
Reduction Reactions
One of the most significant transformations of 4-Nitro-1H-pyrazole is the reduction of the nitro group:
-
Catalytic hydrogenation using hydrogen gas with catalysts such as palladium or platinum can reduce the nitro group to an amino group, yielding 4-aminopyrazole.
-
Chemical reduction using metal hydrides or other reducing agents provides an alternative pathway to 4-aminopyrazole .
This reduction is particularly important as 4-aminopyrazole serves as a versatile intermediate for further functionalization.
Substitution Reactions
The nitro group can act as a leaving group under certain conditions, enabling substitution reactions:
-
Nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group activates the ring toward nucleophilic attack.
-
Metal-catalyzed cross-coupling reactions, where the nitro group can be replaced with various functional groups.
Coordination Chemistry
4-Nitro-1H-pyrazole functions as a ligand in coordination chemistry:
-
Forms complexes with various metal ions through coordination via nitrogen atoms.
-
The nitro group can participate in additional interactions with metal centers or other ligands in metal complexes.
Understanding these reaction pathways is essential for utilizing 4-Nitro-1H-pyrazole in synthetic applications and developing new derivatives with enhanced properties.
Spectroscopic Data
Spectroscopic data provides valuable insights into the structural and electronic properties of 4-Nitro-1H-pyrazole. The National Institute of Standards and Technology (NIST) has compiled comprehensive spectroscopic information for this compound.
Mass Spectroscopy
Mass spectroscopic data for 4-Nitro-1H-pyrazole has been recorded and is available in the NIST WebBook . The electron ionization mass spectrum provides information about fragmentation patterns, which are useful for analytical identification and structural confirmation of the compound.
Ion Energetics Data
Gas phase ion energetics data for 4-Nitro-1H-pyrazole has been determined and evaluated by Edward P. Hunter and Sharon G. Lias, as presented in Table 2:
Parameter | Value | Units | Reference |
---|---|---|---|
Proton Affinity | 822.2 | kJ/mol | Hunter and Lias, 1998 |
Gas Basicity | 788.7 | kJ/mol | Hunter and Lias, 1998 |
This data is valuable for understanding the compound's behavior in gas-phase chemistry and its potential interactions in various chemical environments.
Applications
4-Nitro-1H-pyrazole has found applications across multiple fields, with its utility continuing to expand as research progresses.
Energetic Materials
The compound plays a significant role in the field of energetic materials:
-
It is characterized as a low detonation velocity and high detonation pressure explosive, making it promising for specific applications in the energetic materials field .
-
4-Nitro-1H-pyrazole serves as a key raw material in the synthesis of more complex energetic compounds, particularly 4-amino-3,5-dinitropyrazole, which is an intermediate in the preparation of trinitropyrazole .
-
Recent research has focused on developing derivatives with improved performance characteristics for potential use in explosives and propellants .
The study of nitrated pyrazoles, including 4-Nitro-1H-pyrazole, continues to evolve as researchers seek more powerful, stable, and environmentally friendly energetic materials .
Pharmaceutical Applications
In the pharmaceutical domain, 4-Nitro-1H-pyrazole serves as a valuable building block:
-
It is utilized in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
-
Research has explored its application in the development of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors as potential treatments for Parkinson's disease .
-
Derivatives of 4-Nitro-1H-pyrazole have shown promising biological activities, suggesting potential applications in drug discovery programs.
The versatility of 4-Nitro-1H-pyrazole as a synthetic intermediate makes it a valuable tool in medicinal chemistry and pharmaceutical research.
Purification and Analysis
Due to the formation of isomers and by-products during synthesis, purification methods for 4-Nitro-1H-pyrazole are crucial for obtaining high-purity material for research and applications:
-
Recrystallization from suitable solvents is commonly employed to purify crude 4-Nitro-1H-pyrazole.
-
Column chromatography using appropriate stationary phases and elution systems provides another effective purification approach.
-
Analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are valuable for assessing the purity of 4-Nitro-1H-pyrazole samples.
Recent research has investigated solubility behavior in various solvent systems to optimize purification processes . Understanding the thermodynamic properties of this compound in solution is essential for developing efficient separation and purification methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume